Guazatine

描述

属性

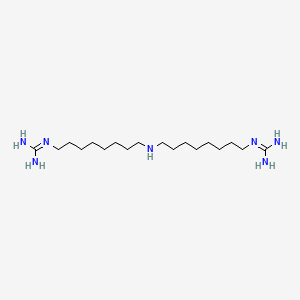

IUPAC Name |

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONFGUROBZGJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042015 | |

| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13516-27-3, 115044-19-4 | |

| Record name | Iminoctadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13516-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminoctadine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013516273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guazatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guazatine, acetate (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINOCTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C376JTX506 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guazatine's Mechanism of Action in Fungi: An In-depth Technical Guide

Abstract

Guazatine is a non-systemic, contact fungicide characterized by a multi-site mechanism of action that hinders the development of resistance in fungal pathogens. This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound on fungi, with a focus on its primary and secondary modes of action. The core of its antifungal activity lies in the disruption of the fungal plasma membrane's integrity, leading to increased permeability and subsequent cellular dysfunction. Additionally, this compound is a potent inhibitor of polyamine oxidase, an enzyme critical for polyamine catabolism, further contributing to its fungicidal effects. This document synthesizes current knowledge, presents quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of its mechanisms of action to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a fungicide belonging to the guanidine chemical class.[1] Commercially, it is not a single compound but a reaction mixture of polyamines, primarily composed of guanidated derivatives of octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine.[2][3] The most abundant and active components include the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[4][5] This complex composition contributes to its multi-site action against a broad spectrum of fungal pathogens.[2] this compound is primarily used as a non-systemic contact fungicide for seed treatment and post-harvest applications to control various fungal diseases in cereals and citrus fruits.[6][7]

Core Mechanism of Action: Disruption of Fungal Membrane Integrity

The principal mechanism of this compound's antifungal activity is the disruption of the fungal cell membrane's structure and function.[2][7] This leads to a significant increase in membrane permeability, compromising the cell's ability to maintain homeostasis and leading to cell death.[6] The cationic nature of the guanidinium groups in this compound's components is thought to facilitate interaction with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction disrupts the lipid bilayer, leading to the formation of pores or a general destabilization of the membrane.

The consequences of this membrane disruption include:

-

Leakage of intracellular components: Essential ions, metabolites, and macromolecules leak out of the cell.

-

Influx of extracellular substances: Uncontrolled entry of external molecules can disrupt cellular processes.

-

Dissipation of the membrane potential: The electrochemical gradient across the membrane, crucial for many cellular functions, is lost.

dot

Secondary Mechanism of Action: Inhibition of Polyamine Oxidase

In addition to its direct effects on the cell membrane, this compound is a potent inhibitor of polyamine oxidase (PAO).[8] PAOs are enzymes involved in the catabolism of polyamines, such as spermidine and spermine.[9] Polyamines are essential for various cellular processes in fungi, including growth, differentiation, and morphogenesis. By inhibiting PAO, this compound disrupts the homeostasis of polyamines, which can lead to the accumulation of toxic levels of these compounds or the depletion of their precursors, ultimately contributing to the cessation of fungal growth.[8] Iminoctadine, a component of the this compound mixture, has been identified as a good but non-selective inhibitor of both murine spermine oxidase (SMOX) and polyamine oxidase (PAOX).[8]

dot

Additional Fungal Processes Affected by this compound

Research suggests that this compound's antifungal activity may extend beyond membrane disruption and PAO inhibition. While less characterized, the following effects have also been reported:

-

Inhibition of Lipid Biosynthesis: There are indications that this compound may interfere with the synthesis of lipids, which are essential components of fungal cell membranes and are involved in various cellular processes.[10]

-

Decreased Oxidative Capacity: this compound has been observed to reduce the oxidative capacity of fungi. This is likely an indirect effect resulting from the inhibition of substrate uptake due to membrane damage, rather than a direct inhibition of respiratory enzymes.[2]

Multi-Site Action and Prevention of Resistance

A key advantage of this compound is its multi-site mechanism of action.[2] By targeting multiple cellular processes simultaneously—the cell membrane, polyamine metabolism, and potentially lipid biosynthesis—it is more difficult for fungi to develop resistance through a single gene mutation. This multi-pronged attack is a significant factor in its sustained efficacy as a fungicide. Fungal resistance to antifungal agents typically arises from modifications of the drug target, overexpression of efflux pumps, or alterations in the biosynthetic pathway.[11][12] The diverse modes of action of this compound present a formidable challenge to the development of such resistance mechanisms.

Quantitative Antifungal Activity of this compound and its Components

The antifungal efficacy of this compound and its individual components has been quantified against various fungal species. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Component | Candida albicans (ATCC 60193) MIC50 (µM) | Candida krusei (ATCC 14243) MIC50 (µM) | Candida tropicalis (86E) MIC50 (µM) |

| GN | >80 | >80 | 40 |

| GG | >80 | 20 | 1.25 |

| GNG | 80 | 40 | 20 |

| GGN | >80 | 10 | 1.25 |

| GGG | 5 | 80 | 10 |

| GGGG | >80 | 20 | 10 |

| Data from Dreassi et al., 2007.[4] |

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| This compound (Iminoctadine) | Murine SMOX and PAOX | ~0.5 µM |

| Data from Federico et al., 2007.[8] |

| Compound | Geotrichum candidum MIC (mg/mL) | Penicillium digitatum MIC (mg/mL) | Penicillium italicum MIC (mg/mL) |

| This compound | 4 | Not specified | Not specified |

| Data from El-Khoury et al., 2022.[13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound or its components

-

Sterile 96-well microtiter plates

-

Fungal isolate

-

Appropriate broth medium (e.g., RPMI-1640)

-

Sterile water or saline

-

Spectrophotometer or microplate reader

-

Positive control antifungal (e.g., Fluconazole)

-

Solvent for dissolving this compound (if necessary)

Protocol:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of the fungal cells in sterile water or saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Dilute the standardized suspension in the broth medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).[4]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the 96-well plate to cover a range of concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well containing the this compound dilutions.

-

Include a growth control (inoculum without this compound) and a sterility control (medium without inoculum).

-

Incubate the plates at the optimal temperature and duration for the specific fungus.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be assessed visually or by measuring the absorbance using a microplate reader.[4]

-

dot

Fungal Plasma Membrane Permeability Assay (using Propidium Iodide)

This assay measures the integrity of the fungal plasma membrane. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.

Materials:

-

Fungal cell suspension

-

This compound solution

-

Propidium iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Fungal Cell Treatment:

-

Incubate a suspension of fungal cells with different concentrations of this compound for a defined period.

-

Include an untreated control.

-

-

Staining:

-

Wash the cells with PBS to remove the treatment solution.

-

Resuspend the cells in PBS containing PI at a final concentration of, for example, 2 µg/mL.

-

Incubate in the dark for a short period (e.g., 10-15 minutes).

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with damaged membranes will exhibit red fluorescence.

-

Flow Cytometry: Quantify the percentage of fluorescent (permeabilized) cells in the population.

-

Fungal Plasma Membrane Potential Assay (using DiBAC₄(3))

This assay uses the fluorescent probe bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) to monitor changes in plasma membrane potential. This dye enters depolarized cells and exhibits increased fluorescence.

Materials:

-

Fungal cell suspension

-

This compound solution

-

DiBAC₄(3) stock solution

-

Appropriate buffer (e.g., MES-Tris)

-

Fluorometer or fluorescence microscope

Protocol:

-

Cell Loading:

-

Incubate a fungal cell suspension with DiBAC₄(3) at a low concentration (e.g., 0.5 µM) in the dark until a stable baseline fluorescence is achieved.

-

-

Treatment and Measurement:

-

Add this compound to the cell suspension while continuously monitoring the fluorescence.

-

An increase in fluorescence indicates membrane depolarization.

-

A known depolarizing agent (e.g., high extracellular K⁺) can be used as a positive control.

-

In Vitro Polyamine Oxidase (PAO) Inhibition Assay

This assay measures the activity of PAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.

Materials:

-

Purified fungal PAO or a crude cell lysate containing the enzyme

-

Spermine or spermidine (substrate)

-

This compound solutions of varying concentrations

-

Horseradish peroxidase (HRP)

-

Luminol (for chemiluminescence detection) or a suitable chromogenic substrate for HRP

-

Reaction buffer (e.g., glycine buffer, pH 8.0)

-

Luminometer or spectrophotometer

Protocol:

-

Reaction Mixture Preparation:

-

In a reaction vessel, combine the reaction buffer, PAO enzyme source, HRP, and luminol/chromogenic substrate.

-

-

Inhibition:

-

Add different concentrations of this compound to the reaction mixtures and pre-incubate for a short period.

-

Include a control without any inhibitor.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate (spermine or spermidine).

-

-

Detection:

-

Immediately measure the chemiluminescence or absorbance over time.

-

The rate of the reaction is proportional to the PAO activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

-

Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk).[8]

-

Conclusion

This compound's efficacy as a fungicide is rooted in its multi-site mechanism of action, which presents a significant advantage in managing and preventing the development of fungal resistance. Its primary mode of action is the disruption of the fungal plasma membrane, leading to a loss of integrity and cell death. This is complemented by a secondary mechanism involving the inhibition of polyamine oxidase, which interferes with essential metabolic pathways. The complex nature of the this compound mixture, with its various active components, likely contributes to its broad-spectrum activity. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued effective use of this compound in agriculture and for the development of new antifungal strategies.

References

- 1. Determination of di−/Polyamine Oxidase Activity in Plants by an In-Gel Spermidine Oxidation Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Infocris Pesticide Database - this compound acetates [nucleus.iaea.org]

- 8. Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Guazatine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine is a broad-spectrum, non-systemic contact fungicide and bird repellent. It is not a single compound but a complex mixture of guanidinated polyamines. This technical guide provides a comprehensive overview of the chemical properties of this compound and its primary components, a detailed examination of its synthesis, and an exploration of its mechanism of action. The information is presented to support research, development, and application of this important agrochemical.

Chemical Properties of this compound

This compound is commercially produced through the amidination of technical iminodi(octamethylene)diamine, resulting in a complex mixture of guanidated polyamines with fungicidal properties.[1] The main components are derivatives of di-, tri-, and tetra-amines, with the most abundant being the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[2] The International Union of Pure and Applied Chemistry (IUPAC) name for the principal component, iminoctadine, is 1,1'-(iminodi(octane-8,1-diyl))diguanidine. The technical mixture is often formulated as acetate salts to enhance stability and facilitate application.[1]

Table 1: Physicochemical Properties of this compound (Iminoctadine - Principal Component)

| Property | Value | Source |

| IUPAC Name | 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | PubChem |

| CAS Number | 13516-27-3 (Iminoctadine); 108173-90-6 (this compound mixture); 115044-19-4 (this compound acetates) | PubChem, FAO |

| Molecular Formula | C18H41N7 | PubChem |

| Molecular Weight | 355.57 g/mol | MedKoo Biosciences |

| Appearance | Solid powder | MedKoo Biosciences |

| Boiling Point | 558.38 °C (estimated) | The Good Scents Company |

| Flash Point | 291.50 °C (estimated) | The Good Scents Company |

| Water Solubility | >600 g/L at ~20°C (for the acetate salt mixture) | EURL-SRM |

| Solubility in Organic Solvents | Methanol: 510 g/L; Ethyl acetate: <100 mg/L; n-hexane: <100 mg/L | EURL-SRM |

| pKa (calculated) | pKa1 = 12.8; pKa2 = 12.3; pKa3 = 11.8 (strongly basic) | EURL-SRM |

Synthesis of this compound

The industrial synthesis of this compound involves the guanidination of a mixture of polyamines, primarily iminodi(octamethylene)diamine. This process yields a heterogeneous mixture of oligomers containing guanylated primary and secondary amino groups linked by octamethylene bridges.[1]

Starting Materials

-

Iminodi(octamethylene)diamine (Technical Grade): This is the primary precursor, which itself may be a mixture of polyamines.

-

Guanidinating Agent: A source of the guanidino group, such as a guanidine salt (e.g., guanidine hydrochloride) or cyanamide.

General Synthesis Pathway

The synthesis can be conceptually understood as a two-step process, starting from the synthesis of the diamine precursor followed by the guanidination reaction.

Caption: General synthesis pathway of this compound.

Experimental Protocol: Guanidination of Polyamines (Illustrative)

While the precise industrial protocol is proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is illustrative and adapted from general guanidination procedures.

Materials:

-

Technical iminodi(octamethylene)diamine

-

Guanidine hydrochloride

-

A suitable base (e.g., sodium ethoxide)

-

Anhydrous ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the technical iminodi(octamethylene)diamine in anhydrous ethanol.

-

Addition of Reagents: Add a stoichiometric excess of guanidine hydrochloride to the solution. Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Purification: The filtrate, containing the this compound mixture, can be purified by cation exchange chromatography. The column is eluted with a gradient of aqueous acid (e.g., acetic acid or hydrochloric acid) to separate the different guanidinated polyamines.

-

Isolation: The fractions containing the desired components are collected, and the solvent is removed under reduced pressure. The resulting product is a mixture of the acetate or hydrochloride salts of the various this compound components.

Mechanism of Action

This compound's primary mode of action as a fungicide is the disruption of the fungal cell membrane's structure and function. This is achieved through the inhibition of lipid biosynthesis, specifically targeting the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of ergosterol biosynthesis leads to a depletion of this essential sterol and an accumulation of toxic sterol intermediates within the fungal cell. This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Methodologies

Analysis and Purification of this compound Components

The complex nature of the this compound mixture necessitates advanced analytical techniques for component separation and identification.

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed.

-

Detection: Electrospray ionization (ESI) in positive ion mode is used for mass spectrometric detection.

-

Purification: For preparative scale, the eluent corresponding to the peaks of the individual components can be collected.

Conclusion

This compound is a multifaceted fungicidal agent characterized by its complex composition of guanidinated polyamines. Its efficacy stems from the disruption of essential lipid biosynthesis pathways in fungi. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action, which is crucial for its effective and safe application in agriculture and for the development of new, more targeted antifungal agents. Further research into the specific enzymatic targets within the ergosterol pathway could lead to the design of more potent and selective fungicides.

References

An In-depth Technical Guide to the Biological Activity and Fungicidal Properties of Guazatine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine is a non-systemic, contact fungicide with a broad spectrum of activity against a variety of plant pathogenic and clinically relevant fungi. Its fungicidal action is primarily attributed to its ability to disrupt fungal cell membrane integrity, leading to a cascade of detrimental intracellular events. A secondary mechanism involves the inhibition of polyamine biosynthesis, further contributing to its antifungal efficacy. This technical guide provides a comprehensive overview of the biological activity and fungicidal properties of this compound, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

This compound is a mixture of guanidated polyamines, with the active components being various reaction products from polyamines, including octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine.[1][2] It is utilized as a seed treatment for cereals and as a post-harvest treatment for citrus fruits to control a wide range of fungal diseases.[2][3] The multifaceted mode of action of this compound, targeting fundamental fungal cellular processes, makes it an effective fungicidal agent.

Fungicidal Spectrum and Efficacy

This compound exhibits potent activity against a diverse range of fungi. The following tables summarize the available quantitative data on its fungicidal efficacy, including Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Components against Various Fungi

| Fungal Species | This compound Component | MIC (µg/mL) | MIC (µM) | Reference |

| Candida albicans (Fluconazole-resistant clinical isolates) | Triguanide component | - | 5 | [4] |

| Candida krusei (Fluconazole-resistant clinical isolates) | Triguanide component | - | 10 | [4] |

| Candida tropicalis (Fluconazole-resistant clinical isolates) | Triguanide component | - | 1.25 | [4] |

| Candida spp. (11 species) | Cyclic analog of this compound | - | 1.25 - 20 | [4] |

| Aspergillus spp. (8 species) | Cyclic analog of this compound | - | 4 - 73 | [4] |

| Geotrichum candidum | This compound | 4000 | - | [5] |

| Fusarium spp. | Ethanolic extract of Vitis vinifera (for comparison) | 250 - 300 (ppm) | - | [6] |

| Rhizoctonia solani | Ethanolic extract of Vitis vinifera (for comparison) | 500 (ppm) | - | [6] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound against Plant Pathogenic Fungi

| Fungal Species | IC50 (mg/L) | Reference |

| Fusarium graminearum | <0.01 | [7] |

| Fusarium avenaceum | <2.2 | [8] |

| Fusarium culmorum | <1.6 | [8] |

| Fusarium sporotrichioides | <1.9 | [8] |

Mechanism of Action

This compound's fungicidal activity is primarily driven by a dual mechanism of action: disruption of the fungal plasma membrane and inhibition of polyamine metabolism.

Disruption of Fungal Cell Membrane Integrity

The cationic nature of the guanidinium groups in this compound facilitates its interaction with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction disrupts the membrane's structural integrity, leading to:

-

Increased Membrane Permeability: The compromised membrane allows for the unregulated leakage of essential intracellular components, including ions and small metabolites.

-

Membrane Depolarization: The disruption of the electrochemical gradient across the membrane.

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane proteins, such as the plasma membrane H+-ATPase, which is crucial for maintaining intracellular pH and nutrient transport.[9][10][11]

This disruption of membrane function is a rapid and potent mechanism that contributes significantly to the fungicidal effect of this compound.[1]

Inhibition of Polyamine Biosynthesis

This compound is also a known inhibitor of polyamine oxidase (PAO), a key enzyme in the catabolism of polyamines.[12][13] Polyamines are essential for fungal growth, differentiation, and morphogenesis. By inhibiting PAO, this compound disrupts the delicate balance of polyamine homeostasis within the fungal cell, leading to the accumulation of toxic intermediates and the depletion of essential polyamines, ultimately inhibiting fungal growth.

Signaling Pathways and Cellular Effects

The primary and secondary mechanisms of this compound trigger a cascade of downstream cellular events that contribute to fungal cell death.

Disruption of Ion Homeostasis and Intracellular pH

The increased membrane permeability leads to an influx of protons and a disruption of the intracellular pH, which can inactivate cytosolic enzymes and interfere with various metabolic processes. The inhibition of the plasma membrane H+-ATPase further exacerbates this issue by preventing the cell from actively pumping out excess protons.[9][10][11]

Induction of Apoptosis-like Cell Death

Evidence suggests that the cellular stress induced by this compound, including membrane damage and oxidative stress, can trigger programmed cell death pathways in fungi.[14][15][16] This can involve the activation of metacaspases and other apoptotic factors, leading to characteristic morphological changes such as chromatin condensation and DNA fragmentation.

Diagram 1: Proposed Mechanism of Action of this compound

Caption: this compound's dual mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the fungicidal properties of this compound.

Antifungal Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing the antifungal activity of this compound. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 5.1.1: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2) [1][4][17][18]

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

-

Inoculum Preparation: Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to obtain sporulating colonies. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium using a spectrophotometer and a hemocytometer.

-

Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

-

Incubation: Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Protocol 5.1.2: EUCAST Broth Microdilution Method for Molds (Adapted from EUCAST guidelines) [2][19][20][21]

-

Preparation of Antifungal Agent: Similar to the CLSI method, prepare serial twofold dilutions of this compound in RPMI 1640 medium supplemented with 2% glucose.

-

Inoculum Preparation: Prepare a conidial suspension and adjust it to a final concentration of 2-5 x 10^5 CFU/mL in sterile saline.

-

Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

-

Incubation: Incubate the plates at 35-37°C for 48 hours.

-

MIC Determination: Read the MIC as the lowest concentration of this compound showing no visible growth.

Assessment of Membrane Integrity

Protocol 5.2.1: Membrane Potential Assay using DiSC3(5) [5][22][23][24][25]

-

Cell Preparation: Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium. Harvest the cells by centrifugation and wash them with a buffer (e.g., 5 mM HEPES, pH 7.0).

-

Dye Loading: Resuspend the cells in the buffer to a defined optical density (e.g., OD600 of 0.05). Add the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to a final concentration of 0.2-2 µM and incubate in the dark for 15-30 minutes to allow the dye to accumulate in the polarized membranes.

-

Fluorescence Measurement: Transfer the cell suspension to a fluorometer cuvette. Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

This compound Treatment: Add this compound at the desired concentration and continue to record the fluorescence.

-

Data Analysis: An increase in fluorescence intensity indicates membrane depolarization, as the dye is released from the quenched state within the membrane into the extracellular medium.

Protocol 5.2.2: Intracellular pH Measurement using BCECF-AM [12][26][27][28][29]

-

Cell Preparation: Grow and wash the fungal cells as described in Protocol 5.2.1.

-

Dye Loading: Resuspend the cells in a suitable buffer and incubate with the cell-permeant fluorescent pH indicator, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), at a final concentration of 2-10 µM for 30-60 minutes at 30°C.

-

Washing: Pellet the cells by centrifugation and wash twice with the buffer to remove extracellular dye.

-

Fluorescence Measurement: Resuspend the cells in the buffer and transfer to a fluorometer. Measure the fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (~535 nm).

-

This compound Treatment: Add this compound and monitor the change in the fluorescence ratio over time.

-

Calibration and Data Analysis: Create a calibration curve by equilibrating the intracellular and extracellular pH using a protonophore (e.g., nigericin) in buffers of known pH. A decrease in the fluorescence ratio typically corresponds to a decrease in intracellular pH.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for assessing the fungicidal properties of this compound and the logical relationships in its mechanism of action.

Diagram 2: Experimental Workflow for Assessing this compound's Fungicidal Activity

Caption: A typical workflow for evaluating this compound.

Diagram 3: Logical Relationship of this compound's Cellular Effects

Caption: Cascade of cellular events post-Guazatine.

Conclusion

This compound is a potent fungicide with a dual mechanism of action that targets both the fungal cell membrane and polyamine metabolism. This multi-targeted approach likely contributes to its broad-spectrum activity and may reduce the likelihood of resistance development. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound's fungicidal properties. Further research into the specific molecular interactions and the downstream signaling pathways will provide a more complete understanding of its mode of action and may inform the development of novel antifungal agents.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 3. This compound (Ref: EM 379) [sitem.herts.ac.uk]

- 4. njccwei.com [njccwei.com]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal Plasma Membrane H+-ATPase: Structure, Mechanism, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspofungin Kills Candida albicans by Causing both Cellular Apoptosis and Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. intertekinform.com [intertekinform.com]

- 18. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST | Semantic Scholar [semanticscholar.org]

- 21. research.manchester.ac.uk [research.manchester.ac.uk]

- 22. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 24. researchgate.net [researchgate.net]

- 25. microbiologyresearch.org [microbiologyresearch.org]

- 26. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. medchemexpress.com [medchemexpress.com]

- 28. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 29. Measurement of Vacuolar and Cytosolic pH In Vivo in Yeast Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

Guazatine: A Comprehensive Technical Review for Scientific Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine is a multifaceted fungicide and biocide with a history of use in agriculture for controlling a broad spectrum of plant pathogens. Its chemical nature as a complex mixture of guanidated polyamines presents unique challenges and opportunities for scientific investigation. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its chemical composition, mechanisms of action, antifungal efficacy, toxicological profile, and analytical methodologies. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its biological interactions.

Chemical Composition

This compound is not a single chemical entity but a complex mixture of reaction products resulting from the amination of technical iminodi(octamethylene)diamine. This mixture primarily consists of various guanidated polyamines, including dimeric and trimeric guanidated octane-1,8-diyldiamine, alongside a range of oligomers and reaction byproducts.[1][2] The components of this compound are often denoted using a coding system where "G" represents a guanidated amino group and "N" represents a non-guanidated amino group.

The typical composition of the free base form of this compound is detailed in Table 1. The most abundant components are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[2][3] It is important to note that commercial formulations of this compound are typically in the form of acetate salts.[4]

Table 1: Typical Composition of this compound Mixture

| Component | Abbreviation | Typical Content (%) |

|---|---|---|

| Fully Guanidated Triamine | GGG | 30.6 |

| Fully Guanidated Diamine | GG | 29.5 |

| Monoguanidated Diamine | GN | 9.8 |

| Diguanidated Triamine | GGN | 8.1 |

| Other components | - | 22.0 |

Data sourced from multiple literature reviews indicating a general consensus on the primary components and their relative abundance.[2][3]

Mechanisms of Action

This compound's primary mode of action as a fungicide is the disruption of fungal cell membrane integrity. This leads to a cascade of detrimental effects, ultimately resulting in cell death. Additionally, this compound has been identified as a potent inhibitor of polyamine oxidase, an enzyme involved in polyamine catabolism.

Fungal Membrane Disruption

The cationic nature of the guanidinium groups in this compound components is crucial for its interaction with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction disrupts the membrane's structure and function, leading to:

-

Increased Permeability: The compromised membrane allows for the leakage of essential intracellular components.

-

Inhibition of Substrate Uptake: The altered membrane potential and structure hinder the transport of nutrients into the cell.[1]

-

Reduced Oxidative Capacity: The disruption of membrane-bound enzymes and transport systems likely contributes to a decrease in cellular respiration.[1]

The multifaceted nature of its attack on the fungal membrane is a key factor in preventing the development of resistance.[1]

Inhibition of Polyamine Oxidase (PAO)

This compound is a potent inhibitor of polyamine oxidase (PAO) and spermine oxidase (SMO), enzymes that play a critical role in the catabolism of polyamines.[1] Polyamines are essential for cell growth, proliferation, and differentiation. The inhibition of PAO and SMO disrupts polyamine homeostasis, which can contribute to the antifungal activity of this compound.

Antifungal Efficacy

This compound is effective against a wide range of seed-borne and post-harvest fungal pathogens. Its primary applications are in the treatment of cereals and citrus fruits.

Table 2: Antifungal Spectrum of this compound

| Pathogen | Disease | Crop |

|---|---|---|

| Fusarium spp. | Seedling blight | Cereals |

| Septoria nodorum | Glume blotch | Cereals |

| Tilletia caries | Common bunt | Cereals |

| Helminthosporium spp. | Common root rot | Cereals |

| Ustilago spp. | Smut | Cereals |

| Geotrichum candidum | Sour rot | Citrus |

| Penicillium digitatum | Green mold | Citrus |

| Penicillium italicum | Blue mold | Citrus |

Information compiled from various sources detailing the fungicidal applications of this compound.[1][4][5]

Limited quantitative data is available for the minimum inhibitory concentrations (MIC) of this compound's individual components against various fungal species. One study investigated the antimycotic activity of purified this compound derivatives against several Candida species.

Table 3: MIC₅₀ Values of this compound Components against Candida Species (µM)

| Component | C. albicans | C. krusei | C. tropicalis |

|---|---|---|---|

| GGG | 5 | 10 | 1.25 |

| GG | >80 | >80 | >80 |

| GGN | 40 | 80 | 20 |

| GN | >80 | >80 | >80 |

| GNG | 20 | 40 | 10 |

| GGGG | 10 | 20 | 5 |

Data from a study by Dreassi et al. (2007), which highlights the superior activity of the triguanide (GGG) and other highly guanidated components.[2][6]

Toxicology Profile

The toxicological profile of this compound has been evaluated in various animal models. It is classified as moderately toxic upon single oral administration.[1]

Table 4: Summary of Toxicological Data for this compound

| Study Type | Species | Route | Key Findings | NOAEL | LD₅₀ |

|---|---|---|---|---|---|

| Acute Oral Toxicity | Rat | Oral | Moderate toxicity | - | ~280 mg/kg bw |

| 90-day Oral Toxicity | Rat | Dietary | Reduced body-weight gain, increased liver weights, alterations in erythrocyte parameters at higher doses. | 50 ppm (2.5 mg/kg bw/day) | - |

| Developmental Toxicity | Rat | Oral | No teratogenicity or fetotoxicity observed. | 20 mg/kg bw/day | - |

| Developmental Toxicity | Rabbit | Oral | Marked decreases in maternal body-weight gain at the highest dose. No fetotoxicity or teratogenicity. | 5.6 mg/kg bw/day | - |

NOAEL: No-Observed-Adverse-Effect Level; LD₅₀: Median Lethal Dose. Data compiled from toxicology reports.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats and cows have shown that this compound is poorly absorbed after oral administration, with the majority of the dose being eliminated unchanged in the feces.[2] The small fraction that is absorbed is rapidly excreted, primarily in the urine. The main metabolic pathway for the absorbed components is deamidination, which involves the conversion of the terminal guanidino groups to amino groups.[2] The highest tissue residues are typically found in the kidney and liver.[1]

Experimental Protocols

This section provides an overview of the methodologies used in key studies cited in this review.

Antifungal Susceptibility Testing (Broth Microdilution)

The determination of Minimum Inhibitory Concentrations (MICs) for the individual components of this compound against Candida species was performed using a broth microdilution method based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[7]

-

Organisms : A panel of clinically relevant Candida species, including reference strains and clinical isolates.[2][7]

-

Media : RPMI 1640 medium buffered with MOPS.[7]

-

Inoculum Preparation : Fungal suspensions are prepared and adjusted to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microtiter plate wells.[7]

-

Drug Preparation : Stock solutions of the purified this compound components are prepared in DMSO and serially diluted in the assay medium to achieve the desired concentration range (e.g., 1.25–80 µM).[7]

-

Incubation : Microtiter plates are incubated at 37°C for 24 hours.[7]

-

Endpoint Determination : The MIC₅₀ is determined as the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the growth control, as measured by a spectrophotometer at 450 nm.[7]

90-Day Oral Toxicity Study in Rodents (OECD 408 Guideline)

The subchronic oral toxicity of this compound was assessed in a 90-day study in rats, following a protocol similar to the OECD Guideline 408.[4][8]

-

Test Species : Typically Sprague-Dawley rats.[9]

-

Administration : The test substance is administered daily, either mixed in the diet, dissolved in drinking water, or by gavage, for 90 days.[8]

-

Dose Groups : At least three dose levels are used, along with a concurrent control group. The highest dose is selected to induce toxicity but not mortality.[8]

-

Observations :

-

Pathology : Gross necropsy of all animals. Histopathological examination of organs and tissues, particularly from the control and high-dose groups.[8]

Developmental Toxicity Study (Rat and Rabbit)

Developmental toxicity studies are conducted to assess the potential for adverse effects on the developing fetus.

-

Test Species : Typically one rodent (e.g., rat) and one non-rodent (e.g., rabbit) species.[10]

-

Administration : The test substance is administered daily by gavage to pregnant females during the period of organogenesis.[10]

-

Maternal Observations : Daily clinical observations, weekly body weight, and food consumption.[10]

-

Fetal Examinations : At the end of the gestation period, fetuses are delivered by caesarean section. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[10]

Residue Analysis in Citrus (LC-MS/MS)

A method for the determination of this compound residues in citrus fruit has been developed and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Sample Preparation : Extraction from citrus peels is performed using a mixture of 1% formic acid in water/acetone (1:2 v/v).[8]

-

Chromatography : Separation of the main this compound components (GG, GGN, GGG) and an internal standard (e.g., dodine) is achieved using a hydrophilic end-capped C18 column.[8]

-

Detection : Electrospray ionization tandem mass spectrometry (ESI/MS/MS) operating in positive ion mode is used for detection and quantification.[8]

-

Validation : The method is validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Conclusion

This compound remains a relevant subject of scientific inquiry due to its complex chemical nature and multiple mechanisms of action. Its primary fungicidal activity through membrane disruption, coupled with its inhibition of polyamine oxidase, provides a robust defense against a range of plant pathogens. While its toxicological profile necessitates careful handling and adherence to regulatory guidelines, the available data suggest a low potential for teratogenicity and genotoxicity. The analytical methods developed for its detection and quantification are essential for monitoring its residues in agricultural products and the environment. Further research into the specific interactions of individual this compound components with fungal membranes and a broader quantitative assessment of their antifungal efficacy against key plant pathogens would provide valuable insights for the development of novel and more targeted antifungal strategies.

References

- 1. Analysis of this compound mixture by LC and LC-MS and antimycotic activity determination of principal components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. Infocris Pesticide Database - this compound acetates [nucleus.iaea.org]

- 6. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aaem.pl [aaem.pl]

An In-depth Technical Guide to Guazatine: Discovery, Development, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guazatine is a non-systemic, contact fungicide characterized by its unique multi-component composition and its primary mode of action involving the disruption of fungal cell membrane integrity. First described in 1968, this guanidine-based fungicide has a history of use in agriculture for the control of a range of seed-borne and post-harvest diseases, particularly in cereals and citrus fruits. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, mechanism of action, and fungicidal efficacy of this compound. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts in the field of antifungal agents.

Discovery and Historical Development

The fungicidal properties of this compound were first reported in scientific literature in 1968.[1] The development and commercialization of this compound were pioneered by the French company Rhône-Poulenc.[2] The Joint Meeting on Pesticide Residues (JMPR) first evaluated this compound in 1978 and subsequently in 1980, establishing its role in agriculture.[3]

Initially, the common name "guanoctine" was used between 1970 and 1972, and the active substance was thought to be 1,1'-iminodi(octamethylene)diguanidine. However, it was later understood that commercial this compound is a complex reaction mixture.[3] This complexity has presented ongoing challenges for standardization and residue analysis.

Chemical Composition and Synthesis

This compound is not a single chemical entity but a mixture of guanidated polyamines. The commercial product is typically produced as acetate salts. The synthesis involves the amidination of technical grade iminodi(octamethylene)diamine.[3]

The resulting product is a heterogeneous mixture of oligomers. A typical composition of the free base form of this compound is detailed in the table below.

Table 1: Typical Composition of Commercial this compound

| Component Class | Percentage of Mixture | Key Individual Components | Individual Percentage |

| Diamines | 40% | GG (fully guanidated diamine) | 29.5% |

| GN (monoguanidated diamine) | 9.8% | ||

| NN (non-guanidated diamine) | 0.8% | ||

| Triamines | 46% | GGG (fully guanidated triamine) | 30.6% |

| GGN (diguanidated triamine) | 8.1% | ||

| GNG (diguanidated triamine) | 4.5% | ||

| GNN (monoguanidated triamine) | 1.7% | ||

| NGN (monoguanidated triamine) | 0.8% | ||

| Tetramines | 11% | GGGG, GNNG, GGGN, etc. | 11% |

| Other amines | 3% | Higher oligomers | 3% |

G represents a guanidated amino group, and N represents a non-guanidated amino group.

Synthesis Pathway

The synthesis of this compound involves the reaction of a mixture of polyamines, primarily based on octamethylenediamine, with a guanidinating agent.

Fungicidal Mode of Action

This compound is a multi-site contact fungicide. Its primary mechanism of action is the disruption of the fungal cell membrane's integrity. The cationic guanidinium groups of the this compound molecules interact with the negatively charged components of the fungal membrane, such as phospholipids. This interaction leads to a loss of membrane semi-permeability, resulting in the leakage of essential intracellular components and ultimately cell death. This direct physical disruption of the membrane makes the development of resistance less likely compared to fungicides with a specific single-site mode of action.

Fungicidal Efficacy

This compound has demonstrated efficacy against a range of plant pathogenic fungi, particularly those responsible for post-harvest decay of citrus fruits and seed-borne diseases of cereals. The following table summarizes available data on its in vitro activity.

Table 2: In Vitro Fungicidal Activity of this compound

| Fungal Species | Disease | Efficacy Metric | Value (µg/mL) | Reference |

| Geotrichum citri-aurantii | Sour rot of citrus | EC₅₀ | 0.26 | [4] |

| Penicillium digitatum | Green mold of citrus | MIC | >50 | [5] |

| Penicillium italicum | Blue mold of citrus | MIC | >50 | [5] |

| Diplodia natalensis | Stem-end rot of citrus | MIC | >50 | [5] |

| Phomopsis citri | Stem-end rot of citrus | MIC | >50 | [5] |

| Candida albicans (clinical isolate) | Candidiasis | MIC | 1.25 - 5 µM | [5] |

| Candida krusei (clinical isolate) | Candidiasis | MIC | 10 µM | [5] |

| Candida tropicalis (clinical isolate) | Candidiasis | MIC | 1.25 µM | [5] |

| Aspergillus species (clinical isolates) | Aspergillosis | MIC | 4 - 73 µM | [5] |

MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration. Note that some data is presented in µM.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Fungal isolate

-

Appropriate broth medium (e.g., Potato Dextrose Broth for many plant pathogens, RPMI-1640 for clinical isolates)

-

This compound stock solution (in a suitable solvent, e.g., sterile distilled water)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a spore or yeast suspension in sterile saline and adjust the concentration to approximately 1 x 10⁶ CFU/mL.

-

Drug Dilution: Prepare serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final concentration range should be appropriate to determine the MIC.

-

Inoculation: Inoculate each well with the fungal suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (inoculum without this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C for many plant pathogens) for 24-72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible growth, as determined visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Assessment of Fungal Membrane Permeability

This protocol utilizes propidium iodide (PI) staining to assess membrane damage. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.

Materials:

-

Fungal cells (treated with this compound and untreated controls)

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat fungal cells with various concentrations of this compound for a defined period. Include an untreated control.

-

Harvesting and Washing: Harvest the cells by centrifugation and wash them with PBS to remove residual this compound and medium.

-

Staining: Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the cell suspension in the dark at room temperature for 10-15 minutes.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

-

Flow Cytometry: Analyze the cell population using a flow cytometer to quantify the percentage of PI-positive (damaged) cells.

-

Conclusion

This compound remains a notable fungicide due to its broad-spectrum activity and multi-site mode of action, which is advantageous in managing fungicide resistance. Its complex chemical nature, however, necessitates robust analytical methods for its detection and quantification. The information presented in this technical guide provides a solid foundation for researchers and professionals working on the development of new antifungal strategies, offering insights into the historical context, synthesis, and biological activity of this important class of guanidine fungicides. Further research into the specific molecular interactions between this compound components and the fungal membrane could unveil more precise targets for the design of novel and more effective antifungal agents.

References

- 1. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Function of Guazatine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine is a non-systemic, contact fungicide and bactericide with additional bird-repellent properties.[1][2] It is not a single chemical entity but a complex, variable mixture of reaction products resulting from the amidination of technical iminodi(octamethylene)diamine.[3][4][5] This mixture primarily contains a range of guanidated polyamines, many of which are fungicidally active.[4] Commercially, this compound is produced and used in the form of acetate salts.[2][6] Its primary applications include seed treatment for cereals to control a wide spectrum of seed-borne diseases and post-harvest treatment of citrus fruits to manage decays like sour rot and green/blue molds.[2][4] The mode of action is characterized by its multi-site activity, primarily affecting fungal membrane function and inhibiting lipid biosynthesis.[1][5]

Molecular Structure and Composition

The chemical complexity of this compound is a defining characteristic. It is synthesized from polyamines, leading to a mixture of guanidines and polyamines.[3][6] The core structure consists of guanidino groups attached to an oligoamine chain of repeating octamethylene units.[7]

The common name "this compound" was originally intended for the specific compound 1,1'-iminodi(octamethylene)diguanidine (now known as iminoctadine or GNG), but it was later understood that the commercial product is a heterogeneous mixture.[2][4]

A coding system is used to describe the components, where 'N' represents an amino group (e.g., H₂N-(CH₂)₈-NH₂) and 'G' represents a guanidated amino group.[2][4] For example, 'GG' refers to the fully guanidated diamine, and 'GGG' is the fully guanidated triamine.[4]

Caption: Logical relationship of this compound's core chemical units and its major components.

Typical Composition

The relative abundance of the different components in a typical batch of free this compound (not the acetate salts) is summarized below. Diamine derivatives account for approximately 40% of the mixture, triamines for 46%, and tetramines for 11%.[4][8][9]

| Component Code | Chemical Structure Class | Typical Abundance (%)[4] |

| GGG | Fully Guanidated Triamine | 30.6 |

| GG | Fully Guanidated Diamine | 29.5 |

| GN | Monoguanidated Diamine | 9.8 |

| GGN | Diguanidated Triamine | 8.1 |

| GNG | Diguanidated Triamine (Iminoctadine) | 4.5 |

| GGGG | Fully Guanidated Tetramine | 5.1 |

| Other Components | Various other guanidated polyamines | ~12.4 |

Chemical and Physical Properties

The properties of this compound are those of the technical mixture, which is typically a 70% w/w solution of this compound acetates in water (GTA 70).[4]

| Property | Value | Source |

| Chemical Name | 1,1'-(iminodioctamethylene)diguanidine (for Iminoctadine component) | [5] |

| CAS Number | 13516-27-3; 108173-90-6 (Iminoctadine) | [3][5][10] |

| Molecular Formula | C₁₈H₄₁N₇ (for Iminoctadine) | [3][10] |

| Molecular Weight | 355.57 g/mol (for Iminoctadine) | [3][5] |

| Appearance | Solid powder (pure); aqueous solution (commercial) | [3][4] |

| Water Solubility | >600 g/L at ~20°C; 6,000,000 mg/L at 20°C | [2][5] |

| Organic Solvent Solubility | Methanol: 510 g/L; Ethanol: 2,000,000 mg/L | [2][5] |

| Vapour Pressure | < 10⁻⁵ Pa at 20°C | [4] |

| Hydrolysis | Stable in buffered solutions at pH 5, 7, and 9 (25°C for 30 days) | [4] |

Mechanism of Action

This compound's fungicidal activity is multi-faceted, a characteristic that helps in preventing the development of resistant fungal strains.[4] The primary mechanisms involve the disruption of the fungal cell membrane and the inhibition of key enzymes.

-

Membrane Disruption : The polycationic nature of the guanidated polyamines allows them to interact with and disrupt the integrity of the fungal plasma membrane. This leads to increased permeability, leakage of essential cellular components, and ultimately, cell death.[1]

-

Enzyme Inhibition : this compound is a potent inhibitor of polyamine oxidase (PAO), an enzyme involved in polyamine catabolism.[11][12] Polyamines are crucial for cell growth and proliferation, and the disruption of their metabolism interferes with fungal development. The mode of action also involves the inhibition of lipid biosynthesis.[5][13]

Caption: this compound targets multiple sites in the fungal cell, leading to its death.

Metabolism and Degradation

In mammals, this compound is poorly absorbed following oral administration, with the majority excreted in the faeces.[4] The primary metabolic pathway for the absorbed fraction is deamidination, where a guanidino group is converted to an amino group.[4] This biotransformation occurs for the various guanidated components of the mixture.[4] In soil, degradation is slow, with dequanidation (removal of the guanidino group) being the rate-limiting step, followed by mineralization to CO₂.[1]

Toxicological Data

This compound is classified as harmful if swallowed, harmful in contact with skin, and fatal if inhaled.[10]

| Parameter | Species | Value | Source |

| Acute Oral LD₅₀ | Rat | ~227-300 mg/kg | [1] |

| Acute Oral LD₅₀ | Rat | 260 mg/kg (for GG component) | [14] |

| Acute Dermal LD₅₀ | Rabbit | 1176 mg/kg | [1] |

| Acute Dermal LD₅₀ | Rabbit | 1100 mg/kg (for GG component) | [14] |

| Aquatic Toxicity (Fish) | Rainbow Trout (LC₅₀, 96h) | 36 mg/L (for GG component) | [14] |

| Aquatic Toxicity (Invertebrate) | Daphnia magna (EC₅₀, 48h) | 2.1 mg/L (for GG component) | [14] |

Experimental Protocols

Protocol: Quantification of this compound Residues in Citrus Fruit by LC-MS/MS

This protocol is based on methodologies developed for regulatory and quality assessment purposes.[6][13][15] It focuses on the quantification of four main indicator components: GG, GGG, GGN, and GNG.

1. Sample Preparation and Extraction: a. Homogenize the citrus peel or whole fruit sample. b. Weigh 5-10 g of the homogenate into a 50 mL polypropylene centrifuge tube. Note: Avoid glassware as this compound cations can adhere to glass surfaces.[6] c. Add an appropriate volume of an internal standard solution (e.g., Dodine).[6] d. Add 10 mL of extraction solvent (e.g., water acidified with 1% formic acid and acetone, 1:2 v/v).[6][13] e. Shake vigorously for 10-15 minutes using a mechanical shaker. f. Centrifuge at 4000 rpm for 5 minutes.

2. Purification (Liquid-Liquid Partitioning): a. Transfer the supernatant to a new polypropylene tube. b. Add 10 mL of hexane for purification and vortex for 1 minute to remove non-polar interferences.[13] c. Centrifuge at 4000 rpm for 5 minutes. d. Collect the lower aqueous/acetone phase for analysis.

3. LC-MS/MS Analysis: a. Chromatographic System: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. b. Column: Aquasil C18 or similar hydrophilic end-capped C18 column (e.g., 150 mm x 2.1 mm, 5 µm).[6][15] c. Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. d. Flow Rate: 0.2-0.4 mL/min. e. Injection Volume: 5-10 µL. f. MS/MS Detection: Operate in positive ion mode (ESI+) using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each this compound component and the internal standard.

4. Quantification: a. Prepare matrix-matched calibration standards. b. Construct a calibration curve for each analyte. c. Quantify the individual components (GG, GGG, GGN, GNG) in the sample.[6] d. The total this compound residue can be reported as the sum of these indicator components or extrapolated using a calculated factor based on the composition of the reference standard.[2][6]

Caption: A typical workflow for the analysis of this compound residues in agricultural samples.

Protocol: In Vitro Fungal Growth Inhibition Assay (Bioassay)

This generalized protocol can be used to assess the fungicidal efficacy of this compound against a target fungus, such as Geotrichum candidum, the causative agent of sour rot.[16]

1. Culture Preparation: a. Grow the target fungus (e.g., G. candidum) on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation occurs. b. Prepare a spore suspension by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface. c. Adjust the spore concentration to a desired level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

2. Assay Preparation: a. Prepare a serial dilution of this compound acetate in a liquid growth medium (e.g., Potato Dextrose Broth, PDB). b. Aliquot 180 µL of each this compound dilution into the wells of a 96-well microtiter plate. Include a negative control (medium only) and a positive control if applicable. c. Inoculate each well with 20 µL of the prepared spore suspension.

3. Incubation and Measurement: a. Incubate the plate at an optimal temperature for the fungus (e.g., 25°C) for 24-72 hours. b. Assess fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. c. Alternatively, assess growth visually or by plating aliquots to determine the Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC).

4. Data Analysis: a. Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control. b. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is an effective, broad-spectrum contact fungicide whose utility is derived from a complex mixture of guanidated polyamines. Its multi-site mechanism of action, primarily targeting fungal membrane integrity and polyamine metabolism, makes it a valuable tool for managing a range of plant pathogens, particularly in post-harvest applications. However, its complex and variable composition presents significant analytical challenges, necessitating the use of advanced techniques like LC-MS/MS and a focus on specific indicator components for accurate residue determination. For researchers, understanding this chemical complexity is crucial for the proper interpretation of toxicological data and the development of effective resistance management strategies.

References

- 1. Infocris Pesticide Database - this compound acetates [nucleus.iaea.org]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. medkoo.com [medkoo.com]

- 4. fao.org [fao.org]

- 5. This compound (Ref: EM 379) [sitem.herts.ac.uk]

- 6. relana-online.de [relana-online.de]

- 7. Plant Disease 1988 | Efficacy of this compound and Iminoctadine for Control of Postharvest Decays of Oranges [apsnet.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C18H41N7 | CID 3526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound [thegoodscentscompany.com]

- 13. tandfonline.com [tandfonline.com]

- 14. hpc-standards.com [hpc-standards.com]

- 15. LC/MS/MS detection of fungicide this compound residues for quality assessment of commercial citrus fruit | Semantic Scholar [semanticscholar.org]

- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

The Impact of Guazatine on Non-Target Organisms: A Laboratory Perspective

A Technical Guide for Researchers and Drug Development Professionals

Guazatine, a fungicide and seed treatment with bird-repellent properties, is recognized for its efficacy against a range of plant pathogens. However, its introduction into the environment necessitates a thorough understanding of its potential effects on non-target organisms. This technical guide provides a comprehensive overview of the laboratory-assessed toxicological effects of this compound on various non-target species, presenting quantitative data, detailed experimental protocols, and visual representations of key experimental workflows.

Ecotoxicological Data Summary

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms, as determined in laboratory settings. These values, primarily expressed as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration causing a sub-lethal effect in 50% of the population), LD50 (lethal dose for 50% of the test population), and NOEC (no-observed-effect concentration), are crucial for environmental risk assessment.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Organism | Species | Endpoint | Value | Exposure Duration |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 19 mg/L[1] | 96 hours |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC50 (Immobilisation) | 0.15 mg/L | 48 hours |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | Acute Oral Toxicity | ~0.1 mg/L[1] | - |

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

| Organism | Species | Endpoint | Value | Exposure Duration |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | NOEC | 3 µg/L[1] | - |

Table 3: Toxicity of this compound to Terrestrial Organisms

| Organism | Species | Endpoint | Value | Exposure Duration |